Octahydro-1H-pyrrolo[3,2-C]pyridine
Overview
Description
Octahydro-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Octahydro-1H-pyrrolo[3,2-C]pyridine has been identified as a C-C chemokine receptor type 5 (CCR5) antagonist . CCR5 is a protein on the surface of white blood cells involved in the immune system. It plays a crucial role in the ability of HIV to enter and infect healthy cells .
Mode of Action
As a CCR5 antagonist, this compound binds to the CCR5 receptor, thereby blocking the interaction between the receptor and its ligands. This prevents HIV from entering the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCR5-mediated signaling pathway . By blocking the CCR5 receptor, it disrupts the normal signaling process, which can inhibit the replication of HIV .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 1.46, suggesting a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . One derivative of this compound exhibited potency against HIV-1 replication less than 1 μmol·L -1 .
Biochemical Analysis
Biochemical Properties
Octahydro-1H-pyrrolo[3,2-C]pyridine has been found to interact with various enzymes and proteins
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method may involve the conversion of intermediate compounds through a series of reactions, including cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound typically focus on optimizing yield and purity. These methods often involve the use of readily available raw materials and reagents, mild reaction conditions, and efficient conversion processes. The goal is to achieve high optical purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce fully hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Octahydro-1H-pyrrolo[3,2-C]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Compounds similar to octahydro-1H-pyrrolo[3,2-C]pyridine include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with specific molecular targets, such as tubulin, makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQVPLPJLRBXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295271 | |
Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-74-1 | |
Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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